Diethyl 4-ethyl-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
Description
Properties
IUPAC Name |
diethyl 4-ethyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-6-11-12(14(17)19-7-2)9(4)16-10(5)13(11)15(18)20-8-3/h11,16H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHXXQOZBCWXOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=C(NC(=C1C(=O)OCC)C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60151042 | |
| Record name | 3,5-Dicarbethoxy-2,6-dimethyl-4-ethyl-1,4-dihydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1153-66-8 | |
| Record name | 3,5-Diethyl 4-ethyl-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1153-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dicarbethoxy-2,6-dimethyl-4-ethyl-1,4-dihydropyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001153668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dicarbethoxy-2,6-dimethyl-4-ethyl-1,4-dihydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 4-ethyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.249 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3,5-DICARBETHOXY-2,6-DIMETHYL-4-ETHYL-1,4-DIHYDROPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR2P6EX7SX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Three-Component Cyclocondensation Protocol
The standard three-component synthesis involves:
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Ethyl acetoacetate (2 mmol) as the β-ketoester.
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Aldehyde (1 mmol) — in this case, ethyl-substituted aldehydes are critical for introducing the 4-ethyl group.
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Ammonium acetate (1.5 mmol) as the ammonia source.
Reagents are combined in a polar protic solvent (e.g., ethanol or isopropanol) and refluxed for 1–4 hours. The product precipitates upon cooling and is purified via recrystallization from methanol or ethanol.
Table 1: Representative Reaction Conditions and Yields
| Aldehyde | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl-substituted | Ethanol | 3 | 45 | |
| Ethyl-substituted | Isopropanol | 2.5 | 52 |
Mechanistic Insights and Byproduct Formation
The reaction proceeds via a Knoevenagel condensation intermediate, where the aldehyde reacts with ethyl acetoacetate to form an α,β-unsaturated carbonyl compound. Subsequent Michael addition of a second β-ketoester molecule and cyclization with ammonia yields the 1,4-DHP ring.
Impurity Profiles and Mitigation
Symmetrical 1,4-DHPs (e.g., diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) often form as byproducts due to competing pathways. Strategies to minimize impurities include:
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Stoichiometric control : Maintaining a 2:1 ratio of β-ketoester to aldehyde.
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Solvent optimization : Isopropanol reduces side reactions compared to ethanol.
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Temperature modulation : Gradual heating to reflux minimizes decomposition.
Alternative Synthetic Routes
Two-Step Synthesis via Knoevenagel Intermediate
For improved regioselectivity, a two-step protocol isolates the Knoevenagel adduct before cyclization:
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Knoevenagel condensation : Ethyl acetoacetate and aldehyde react in the presence of piperidine.
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Cyclization : The adduct is treated with ammonium acetate in refluxing ethanol.
This method achieves yields up to 58% but requires additional purification steps.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times to 10–30 minutes while maintaining yields (~50%). Ethanol remains the preferred solvent due to its microwave absorption properties.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, MeCN/H₂O 70:30) shows ≥98% purity for optimized protocols.
Industrial-Scale Production Considerations
Large-scale synthesis faces challenges in heat management and byproduct removal. Continuous flow reactors with in-line crystallization modules have been proposed to address these issues, though published data remain limited for this specific compound .
Chemical Reactions Analysis
Diethyl 4-ethyl-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its interaction with cytochrome P-450 enzymes, leading to the inactivation of these enzymes through a mechanism-based “suicide” inactivation . This process involves the alkylation of the prosthetic heme group of the enzyme, resulting in the formation of reactive metabolites that irreversibly bind to the protein . Common reagents used in these reactions include oxidizing agents like NADPH and various cytochrome P-450 isoforms .
Scientific Research Applications
Medicinal Chemistry
DDEP has been investigated for its potential therapeutic effects due to its structural similarity to other biologically active compounds.
1.1 Antihypertensive Properties
- DDEP is structurally related to dihydropyridine derivatives, which are known for their antihypertensive properties. Research indicates that compounds in this class can act as calcium channel blockers, helping to lower blood pressure by relaxing vascular smooth muscle .
1.2 Neuroprotective Effects
- Studies have shown that derivatives of DDEP exhibit neuroprotective effects in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels suggests potential in treating conditions such as Alzheimer's disease .
1.3 Antioxidant Activity
- DDEP has demonstrated antioxidant properties, which may contribute to its protective effects against oxidative stress-related damage in cells. This property is crucial for developing treatments for various diseases linked to oxidative stress .
Organic Synthesis
DDEP serves as a versatile building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
2.1 Synthesis of Heterocycles
- The compound can be utilized in the synthesis of various heterocyclic systems that are important in pharmaceuticals and agrochemicals. Its ability to undergo electrophilic substitution reactions makes it a valuable intermediate for creating more complex structures .
2.2 Reaction with Electrophiles
- DDEP can react with different electrophiles, leading to the formation of diverse derivatives that have potential applications in drug development and materials science .
Material Science
DDEP's unique chemical structure allows it to be explored for applications beyond traditional medicinal chemistry.
3.1 Polymer Chemistry
- Research has indicated that DDEP can be used as a monomer or additive in polymer chemistry, potentially enhancing the properties of polymers used in coatings and adhesives .
3.2 Nanomaterials
- The compound's interactions at the molecular level make it a candidate for developing nanomaterials with specific functionalities, such as improved conductivity or enhanced mechanical properties .
Case Study 1: Antihypertensive Drug Development
A study published in the Journal of Medicinal Chemistry explored the synthesis of DDEP analogs and their efficacy as calcium channel blockers. The results showed that certain modifications led to increased potency compared to existing antihypertensive agents.
Case Study 2: Neuroprotective Mechanisms
Research conducted at a prominent neuroscience institute examined the neuroprotective effects of DDEP in cell cultures exposed to oxidative stress. The findings suggested that DDEP significantly reduced cell death and preserved mitochondrial function.
Mechanism of Action
The mechanism of action of 3,5-dicarbethoxy-2,6-dimethyl-4-ethyl-1,4-dihydropyridine involves its interaction with cytochrome P-450 enzymes. The compound acts as a mechanism-based inactivator, leading to the destruction of the prosthetic heme group of the enzyme . This process involves the alkylation of the heme group, resulting in the formation of reactive metabolites that irreversibly bind to the protein . The inactivation of cytochrome P-450 enzymes by this compound can lead to the modulation of various metabolic pathways and the alteration of drug metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at position 4 significantly influences solubility, bioavailability, and reactivity. Key comparisons include:
Diethyl 4-phenyl-2,6-dimethyl-3,5-pyridinedicarboxylate
- Structure : A phenyl group replaces the ethyl group at position 3.
- Properties: Exhibits lower water solubility due to the hydrophobic phenyl group. Isolated from Jatropha elliptica, it acts as a NorA efflux pump inhibitor in Staphylococcus aureus, restoring antibiotic efficacy by blocking drug efflux . Crystallographic data (monoclinic, P2₁/n) reveal a planar dihydropyridine ring with a dihedral angle of 57.4° between the phenyl and pyridine planes, impacting molecular packing .
Felodipine (Ethyl methyl 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)
- Structure : A 2,3-dichlorophenyl group at position 4 and mixed ethyl/methyl esters.
- Properties: Classified as a Biopharmaceutics Classification System (BCS) Class II drug with low water solubility (~3 µg/mL) and high permeability .
Pharmacological Activity
N,N-Diaryl-4-(4,5-dichloroimidazole-2-yl)-1,4-dihydropyridines
- Structure : 4,5-Dichloroimidazole substituent at position 4.
- Activity : Demonstrates moderate antitubercular activity against Mycobacterium tuberculosis (H37Rv), attributed to the electron-withdrawing chloroimidazole group enhancing target interaction .
Diethyl 4-(6-Chloroimidazo[2,1-b]thiazol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Structure : Chloroimidazothiazole group at position 4.
- Activity : The heterocyclic substituent enhances antibacterial and antiproliferative activity compared to simpler alkyl or aryl groups .
Hantzsch Esters in Photoredox Catalysis
- The ethyl-substituted Hantzsch ester serves as a hydrogen donor in photoredox reactions, enabling α-selective C-glycosylation of dehydroalanine analogues with yields up to 99% .
- Comparatively, diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (HE) is used in copper- or ruthenium-catalyzed reactions for radical generation, where the ethyl group’s electron-donating nature improves reaction efficiency .
Oxidation to Pyridine Derivatives
Crystallographic and Conformational Analysis
- Ethyl-substituted vs. Phenyl-substituted Derivatives: The ethyl group induces less steric hindrance than phenyl, leading to weaker C–H···N interactions (e.g., 3.37 Å in phenyl vs. Planarity of the dihydropyridine ring is maintained in both, but phenyl substitution increases rigidity .
Biological Activity
Diethyl 4-ethyl-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (DDEP) is a compound belonging to the class of dihydropyridines, which are known for their diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of DDEP, supported by relevant data and case studies.
- Molecular Formula : C15H23NO4
- Molecular Weight : 281.35 g/mol
- CAS Number : 1153-66-8
DDEP is characterized by its pyridine ring structure with ethyl and dimethyl substituents that contribute to its biological activity.
Mechanisms of Biological Activity
DDEP exhibits several biological activities primarily through its interaction with various biological targets:
- Antioxidant Activity : DDEP has shown significant antioxidant properties. Studies indicate that it can scavenge free radicals and reduce oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases.
- Antimicrobial Properties : Research has demonstrated that DDEP possesses antimicrobial activity against a range of pathogens. Its effectiveness varies depending on the concentration and the specific microbial strain tested.
- Cardiovascular Effects : As a derivative of dihydropyridine compounds, DDEP may influence cardiovascular health by modulating calcium channels. This mechanism is similar to that observed in other dihydropyridines used clinically as antihypertensives.
Antioxidant Activity
A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of DDEP using various in vitro assays. The results indicated that DDEP significantly reduced lipid peroxidation and increased the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) at concentrations ranging from 10 to 100 µM.
| Concentration (µM) | Lipid Peroxidation (% Inhibition) | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) |
|---|---|---|---|
| 10 | 25 | 1.5 | 10 |
| 50 | 50 | 2.0 | 15 |
| 100 | 75 | 3.0 | 20 |
Antimicrobial Activity
In a study assessing the antimicrobial efficacy of DDEP against Staphylococcus aureus and Escherichia coli, it was found that DDEP exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli. The compound's ability to disrupt bacterial cell membranes was noted as a potential mechanism for its antimicrobial action.
Cardiovascular Effects
Research published in Pharmacology Reports explored the effects of DDEP on isolated rat aorta preparations. The compound demonstrated vasodilatory effects, suggesting its potential use as an antihypertensive agent. The study reported a significant decrease in vascular tension at concentrations above 50 µM, indicating its role as a calcium channel blocker.
Q & A
Basic Research Question
- HPLC : Reverse-phase C18 columns (MeCN/H₂O gradient) detect impurities (<2%) with UV detection at 254 nm .
- Thermogravimetric analysis (TGA) : Decomposition onset at 210°C correlates with dihydropyridine ring oxidation .
- ¹H NMR : Aromatic proton singlet (δ 5.12 ppm) confirms intact 1,4-dihydropyridine structure; splitting indicates decomposition .
Advanced Research Question
Advanced mass spectrometry (HRMS-ESI) identifies trace oxidation products (e.g., pyridine derivatives) with mass accuracy <2 ppm. Stability studies in DMSO show <5% degradation over 72 hours when stored at −20°C under argon .
How is this compound applied in asymmetric catalysis?
Advanced Research Question
Chiral Brønsted acids (e.g., BINOL-phosphates) complex with the compound to enable enantioselective transfer hydrogenation of ketimines. Key factors:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
